

4-Bromo-2-Chloro-5-Fluoropyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-Chloro-5-Fluoropyridine

Cat. No.: B1520515

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-2-Chloro-5-Fluoropyridine**: Properties, Synthesis, and Reactivity for Advanced Research

This guide provides a comprehensive technical overview of **4-Bromo-2-Chloro-5-Fluoropyridine**, a halogenated heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. Given its unique substitution pattern, this molecule serves as a versatile building block for creating complex molecular architectures. This document delves into its chemical and physical properties, outlines a plausible synthetic pathway, explores its reactivity, and discusses its potential applications, grounding all information in established chemical principles.

Core Chemical Identity and Physical Properties

4-Bromo-2-Chloro-5-Fluoropyridine is a polysubstituted pyridine ring, a foundational structure in medicinal chemistry. Its identity is unequivocally established by its CAS number and structural formula.

Structural and Molecular Data

The arrangement of electron-withdrawing halogen substituents on the pyridine ring dictates the molecule's electronic properties and reactivity. The structure is detailed below.

Caption: Chemical structure of **4-Bromo-2-Chloro-5-Fluoropyridine**.

Table 1: Core Chemical Identifiers

Identifier	Value	Source
IUPAC Name	4-bromo-2-chloro-5-fluoropyridine	
CAS Number	884495-10-7	[1] [2]
Molecular Formula	C ₅ H ₂ BrClFN	[2]
Molecular Weight	210.43 g/mol	[2] [3]

| InChI Key | ZRTWQQQUONALI-UHFFFAOYSA-N | |

Physical Properties

While specific, experimentally verified physical properties for **4-Bromo-2-Chloro-5-Fluoropyridine** are not widely published, data from suppliers and predictions for closely related isomers provide valuable context.

Table 2: Physical and Safety Data

Property	Value	Notes
Appearance	Colorless to off-white to pale-yellow liquid, crystal, or semi-solid.	Supplier data.
Boiling Point	~228 °C	Predicted for the isomer 4-Bromo-5-chloro-2-fluoropyridine. [3]
Density	~1.83 g/cm ³	Predicted for the isomer 4-Bromo-5-chloro-2-fluoropyridine. [3]
Storage	Store at 2-8°C under an inert atmosphere. [4]	Recommended for stability.
Hazard Statements	H302, H315, H319, H332, H335	Harmful if swallowed or inhaled, causes skin and serious eye irritation, may cause respiratory irritation.

| Precautionary | P261, P280, P305+P351+P338 | Avoid breathing vapors, wear protective equipment, and follow standard first aid for eye contact. |

Spectroscopic Profile (Predicted)

Direct spectroscopic data for this compound is not readily available in public databases. However, a robust prediction of its spectral characteristics can be made based on its structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (typically 7.0-8.5 ppm).
 - The proton at C3 will appear as a doublet, split by the adjacent fluorine atom at C5 (typically a ³JHF coupling of ~4-8 Hz).

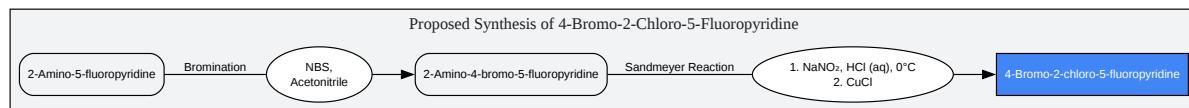
- The proton at C6 will also appear as a doublet, but with a smaller long-range coupling to the fluorine at C5 (a ^4JHF coupling of ~1-3 Hz).
- ^{13}C NMR: The proton-decoupled ^{13}C NMR spectrum should display five signals for the five carbon atoms of the pyridine ring.
 - Each carbon signal will be split by the fluorine atom, with the magnitude of the coupling constant (JCF) depending on the number of bonds separating the carbon and fluorine atoms.
 - The C5 signal will show the largest coupling (^1JCF , typically >200 Hz).
 - The C4 and C6 signals will exhibit smaller two-bond couplings (^2JCF).
 - The C2 and C3 signals will show even smaller three- and four-bond couplings, respectively. This complex splitting pattern is a hallmark of fluorinated aromatic compounds.[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands corresponding to the following functional groups:

- Aromatic C-H stretch: $\sim 3050\text{-}3100\text{ cm}^{-1}$
- C=C and C=N ring stretching: $\sim 1400\text{-}1600\text{ cm}^{-1}$
- C-F stretch: $\sim 1200\text{-}1250\text{ cm}^{-1}$ (strong)
- C-Cl stretch: $\sim 700\text{-}850\text{ cm}^{-1}$
- C-Br stretch: $\sim 500\text{-}650\text{ cm}^{-1}$

Mass Spectrometry (MS)


In an electron impact (EI) mass spectrum, the molecular ion peak (M^+) would be a key diagnostic feature. Due to the presence of bromine (isotopes ^{79}Br and ^{81}Br in $\sim 1:1$ ratio) and chlorine (isotopes ^{35}Cl and ^{37}Cl in $\sim 3:1$ ratio), the molecular ion will appear as a characteristic

cluster of peaks (M, M+2, M+4, M+6), which is definitive for a molecule containing one Br and one Cl atom.

Synthesis Pathway: A Representative Protocol

A specific, scalable synthesis for **4-Bromo-2-Chloro-5-Fluoropyridine** is not detailed in readily available literature. However, a chemically sound and logical pathway can be constructed based on established methodologies for polysubstituted pyridines, such as Sandmeyer and bromination reactions.^{[7][8]}

The proposed pathway begins with a commercially available aminofluoropyridine, proceeds through a bromination step, and concludes with a diazotization-chlorination (Sandmeyer) reaction.

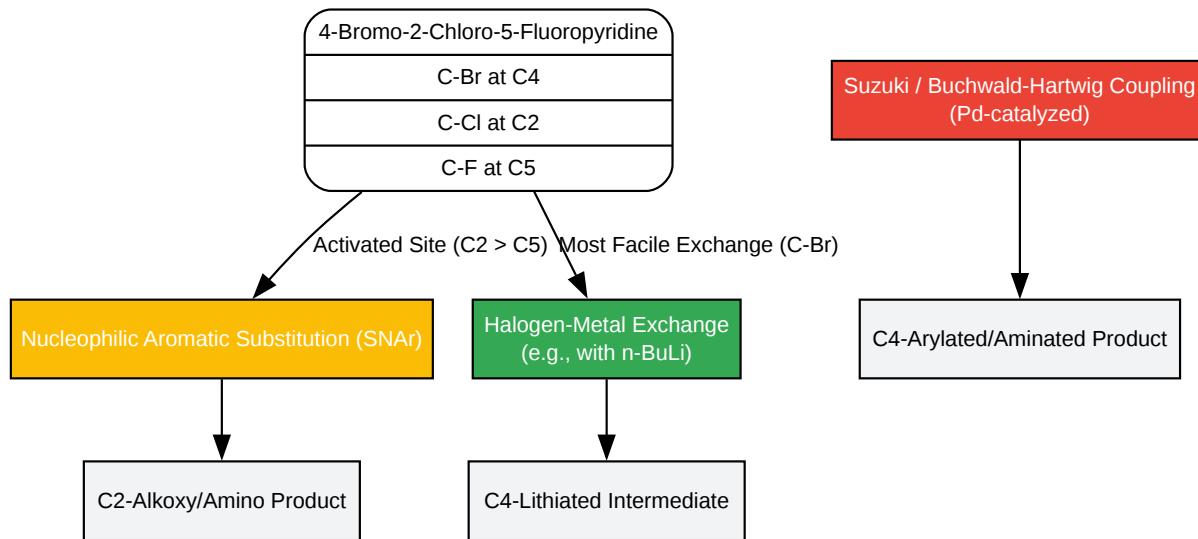
[Click to download full resolution via product page](#)

Caption: Plausible synthetic route for **4-Bromo-2-Chloro-5-Fluoropyridine**.

Experimental Protocol (Representative)

Step 1: Bromination of 2-Amino-5-fluoropyridine

- Dissolve 2-amino-5-fluoropyridine (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane.
- Cool the solution to 0°C in an ice bath.
- Slowly add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise, maintaining the temperature below 5°C. The rationale for using NBS is that it is a mild and selective brominating agent for electron-rich aromatic rings.


- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
- Upon completion, quench the reaction with aqueous sodium thiosulfate solution, and extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-4-bromo-5-fluoropyridine.

Step 2: Sandmeyer Reaction to Introduce Chlorine

- Suspend the crude 2-amino-4-bromo-5-fluoropyridine (1.0 equiv) in a mixture of concentrated hydrochloric acid and water at 0°C.
- Slowly add a solution of sodium nitrite (1.1 equiv) in water dropwise, keeping the temperature strictly between 0 and 5°C to form the diazonium salt. This intermediate is highly reactive and thermally unstable; low temperature is critical to prevent decomposition.
- In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equiv) in concentrated hydrochloric acid.
- Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution will be observed.
- After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
- Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography on silica gel to obtain pure **4-Bromo-2-Chloro-5-Fluoropyridine**.

Reactivity and Strategic Application

The utility of **4-Bromo-2-Chloro-5-Fluoropyridine** lies in the differential reactivity of its three halogen substituents, enabling selective and sequential functionalization.

[Click to download full resolution via product page](#)

Caption: Reactivity map showing pathways for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the C4 position is the most reactive site for standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).^[9] This is due to the general reactivity trend of aryl halides in oxidative addition to Pd(0), which is I > Br >> Cl.

- Causality: By carefully selecting a catalyst system (e.g., $\text{Pd}(\text{OAc})_2$ with a suitable phosphine ligand like SPhos or XPhos) and using milder reaction temperatures (e.g., 80-100°C), one can selectively couple at the C-Br position while leaving the more robust C-Cl bond intact for subsequent transformations.^{[10][11]} This chemoselectivity is the cornerstone of its utility as a building block.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine nitrogen atom strongly activates the C2 and C4 positions towards nucleophilic attack. While the C4 position is occupied by a good leaving group (Br^-), the C2 position is also highly activated and bears a chlorine atom.

- Causality: The C2 position is generally the most electron-deficient site in pyridines, making it highly susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, amines).[\[12\]](#) [\[13\]](#) The reaction proceeds via a Meisenheimer complex, a stabilized anionic intermediate. While the C-F bond is very strong, the fluoride ion is an excellent leaving group in SNAr reactions once the C-F bond is broken. However, the C-Cl at the activated C2 position is typically more labile than the C-F at the less activated C5 position. Therefore, harsh conditions (high temperatures, strong nucleophiles) would likely lead to substitution at the C2 position.

This competition between Pd-coupling at C4 and SNAr at C2 allows for orthogonal synthetic strategies, where one position can be modified while preserving the other for a later step.

Conclusion

4-Bromo-2-Chloro-5-Fluoropyridine is a high-value synthetic intermediate whose potential is derived from the electronically distinct nature of its halogen substituents. While detailed experimental data in the public domain is sparse, a clear picture of its properties and reactivity can be constructed from fundamental chemical principles and comparison with related structures. This guide provides the foundational knowledge for researchers to strategically incorporate this versatile building block into synthetic programs targeting novel pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-BROMO-2-CHLORO-5-FLUOROPYRIDINE | 884495-10-7 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. echemi.com [echemi.com]
- 4. lookchem.com [lookchem.com]
- 5. Simultaneous Proton and Fluorine decoupled ^{13}C NMR - Magritek [magritek.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Page loading... [guidechem.com]
- 8. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. jk-sci.com [jk-sci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Bromo-2-Chloro-5-Fluoropyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1520515#4-bromo-2-chloro-5-fluoropyridine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com